molecular formula C14H11N3O5 B15008056 N'-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide

N'-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B15008056
M. Wt: 301.25 g/mol
InChI Key: SUURMIPZRPRUFD-UHFFFAOYSA-N
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Description

N’-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of cyanoacetamide derivatives These compounds are known for their diverse biological activities and are widely used in the synthesis of various heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carbohydrazide with cyanoacetic acid or its derivatives under specific conditions. One common method includes the use of a solvent-free reaction where the reactants are stirred at elevated temperatures to yield the desired product . Another method involves the use of ethyl cyanoacetate and aryl amines in the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-temperature conditions, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N’-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s cyano and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to the inhibition of certain enzymes or the activation of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide is unique due to its specific combination of functional groups, which provides it with distinct chemical reactivity and biological activity. The presence of the chromene moiety, in particular, sets it apart from other cyanoacetamide derivatives and contributes to its versatility in various applications .

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N'-(2-cyanoacetyl)-8-methoxy-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C14H11N3O5/c1-21-10-4-2-3-8-7-9(14(20)22-12(8)10)13(19)17-16-11(18)5-6-15/h2-4,7H,5H2,1H3,(H,16,18)(H,17,19)

InChI Key

SUURMIPZRPRUFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)CC#N

Origin of Product

United States

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